molecular formula C16H14ClN5O2 B2687862 N-(5-chloro-2-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396850-39-7

N-(5-chloro-2-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No. B2687862
CAS RN: 1396850-39-7
M. Wt: 343.77
InChI Key: RDOCZFBHEHADTQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, also known as CMT-3, is a tetrazole-based compound that has been widely studied for its potential therapeutic applications. CMT-3 is a member of the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing derivatives similar to N-(5-chloro-2-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, focusing on their chemical properties and potential biological activities. For example, studies have detailed the synthesis of novel compounds through reactions involving specific precursors and conditions, aiming to explore their structural and functional characteristics for potential applications in medicinal chemistry and drug design (Hassan, Hafez, & Osman, 2014), (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity and Antitumor Activity

Compounds with structural similarities have been evaluated for their cytotoxic and antitumor activities. Research into pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, for instance, has explored their potential efficacy against various cancer cell lines, indicating a broader interest in leveraging such compounds for cancer therapy (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984), (Hassan, Hafez, Osman, & Ali, 2015).

Anti-Inflammatory and Analgesic Agents

Research has also been conducted on derivatives for their potential use as anti-inflammatory and analgesic agents. Studies have synthesized novel compounds and tested them for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), providing insights into their pharmacological profiles and potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antidiabetic Screening

Derivatives have been subjected to in vitro screening for antidiabetic activity, showcasing the diversity in potential health applications of such compounds. These screenings often utilize specific assays to evaluate the inhibitory effects on enzymes relevant to diabetes, such as α-amylase, suggesting a path for the development of new antidiabetic drugs (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-10-3-6-12(7-4-10)22-20-15(19-21-22)16(23)18-13-9-11(17)5-8-14(13)24-2/h3-9H,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOCZFBHEHADTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

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